Triheptyl phosphate

Hydrophobicity LogP Partitioning

Triheptyl phosphate (THP; CAS 4621-50-5) is a trialkyl phosphate ester with the molecular formula C₂₁H₄₅O₄P and a molecular weight of 392.55 g/mol. It is characterized by three linear heptyl (C7) alkyl chains esterified to a central phosphate group.

Molecular Formula C21H45O4P
Molecular Weight 392.6 g/mol
CAS No. 4621-50-5
Cat. No. B048608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriheptyl phosphate
CAS4621-50-5
SynonymsHeptanol Phosphate;  Heptyl Phosphate ((C7H15O)3PO) (7CI);  Triheptyl Phosphate
Molecular FormulaC21H45O4P
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCCCCCCCOP(=O)(OCCCCCCC)OCCCCCCC
InChIInChI=1S/C21H45O4P/c1-4-7-10-13-16-19-23-26(22,24-20-17-14-11-8-5-2)25-21-18-15-12-9-6-3/h4-21H2,1-3H3
InChIKeyGSURLQOINUQIIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triheptyl Phosphate (CAS 4621-50-5): Technical Baseline and Procurement Considerations


Triheptyl phosphate (THP; CAS 4621-50-5) is a trialkyl phosphate ester with the molecular formula C₂₁H₄₅O₄P and a molecular weight of 392.55 g/mol [1]. It is characterized by three linear heptyl (C7) alkyl chains esterified to a central phosphate group. The compound is typically supplied as a colorless, hygroscopic oil with a purity specification of 98% . It belongs to a well-established class of organophosphorus compounds widely used as plasticizers, flame retardants, solvent extractants, and lubricant additives. Its procurement is primarily for research and industrial applications requiring specific physicochemical properties dictated by its heptyl chain length.

Triheptyl Phosphate: Why Direct Substitution with Other Trialkyl Phosphates Is Scientifically Unjustified


Direct substitution of triheptyl phosphate (THP) with other trialkyl phosphates, such as tributyl phosphate (TBP) or trioctyl phosphate (TOP), is not scientifically sound due to significant, quantifiable differences in key performance-related physicochemical properties. These differences arise primarily from variations in alkyl chain length and structure, which profoundly influence hydrophobicity (LogP), volatility (boiling point), density, and metal ion coordination behavior . For instance, the higher LogP of THP compared to TBP indicates a markedly different environmental partitioning and extraction behavior. Consequently, applications optimized for a specific chain-length distribution may fail or perform sub-optimally if a different trialkyl phosphate is substituted, potentially compromising safety, efficiency, or regulatory compliance. The following section provides quantitative evidence substantiating these critical performance divergences.

Triheptyl Phosphate (CAS 4621-50-5): Quantified Differentiation Evidence Against Primary Analogs


Enhanced Hydrophobicity (LogP) of Triheptyl Phosphate vs. Tributyl Phosphate

Triheptyl phosphate (THP) exhibits significantly greater hydrophobicity than the widely used analog tributyl phosphate (TBP). The calculated LogP (octanol-water partition coefficient) for THP is 8.0555, compared to a reported LogP of 4.54460 for TBP . This quantifiable difference of 3.51 LogP units corresponds to an approximately 3,200-fold higher predicted partitioning into organic phases for THP.

Hydrophobicity LogP Partitioning Environmental Fate

Reduced Volatility of Triheptyl Phosphate Evidenced by Elevated Boiling Point

Triheptyl phosphate (THP) possesses a substantially higher boiling point (385°C at 760 mmHg) compared to tributyl phosphate (TBP, 289°C at 760 mmHg) and trioctyl phosphate (TOP, 414.6°C at 760 mmHg) . This places THP in an intermediate volatility range, offering a distinct balance between lower volatility than TBP and higher volatility than TOP.

Volatility Boiling Point Thermal Stability High-Temperature Processing

Unique Metal Ion Coordination Stoichiometry and Aggregate Structure in Solvent Extraction

In liquid-liquid extraction of Zr(IV) from nitric acid solutions, tri-n-heptyl phosphate (THP) in n-hexane forms a distinct 1:2 (Zr(IV):THP) complex. Furthermore, small-angle neutron scattering (SANS) reveals that the extractant forms dimers in the bulk organic phase with a radius of gyration (R_g) of 0.70 nm [1]. This contrasts with behavior observed for other extractants; for instance, in the same study, a fluorous analog formed larger aggregates (R_g = 1.46 nm) and a 1:3 complex. While a direct head-to-head comparison with TBP's Zr(IV) complexation is not provided in this source, the specific 1:2 stoichiometry and dimeric aggregation are defined, quantifiable characteristics of the THP extraction system.

Solvent Extraction Coordination Chemistry Zr(IV) Aggregate Structure

Intermediate Density Differentiating Triheptyl Phosphate in Trialkyl Phosphate Series

Triheptyl phosphate (THP) exhibits a density of 0.938 ± 0.06 g/cm³, which lies intermediate between the densities of tributyl phosphate (TBP, ~0.979 g/cm³) and trioctyl phosphate (TOP, ~0.924-0.928 g/cm³) . This small but measurable difference can influence phase separation behavior in liquid-liquid extraction and affect buoyancy and mixing characteristics in formulated products.

Density Physical Properties Phase Separation Formulation

Evidence-Based Application Scenarios for Triheptyl Phosphate (CAS 4621-50-5)


Metal Ion Extraction in Processes Requiring Defined Organic-Phase Partitioning

The high LogP (8.0555) and specific coordination chemistry (1:2 Zr(IV) complex, 0.70 nm dimers) of triheptyl phosphate make it a candidate extractant for metal separation processes, such as nuclear fuel reprocessing or rare earth element recovery, where strong partitioning into the organic phase and a defined coordination environment are critical [1]. Its intermediate density and boiling point offer a balance between phase separation behavior and thermal stability compared to TBP and TOP.

High-Temperature Plasticizer and Flame Retardant Formulations

The significantly higher boiling point (385°C) of THP compared to TBP (289°C) suggests enhanced thermal stability and reduced volatility [1]. This makes THP a potential plasticizer or flame-retardant additive in polymer systems that undergo high-temperature processing or are intended for elevated-temperature service environments, such as certain automotive or aerospace applications.

Graphite Oxidation Resistance at Elevated Temperatures

Triheptyl phosphate has been identified as part of a group of organic phosphate esters that increase the resistance of graphite to air oxidation at elevated temperatures . This property is directly relevant for applications involving graphite components in high-temperature oxidative environments, such as in metallurgical processes or nuclear reactor components.

Specialized Lubricant Additive and Hydraulic Fluid Component

Trialkyl phosphates, including THP, are used as lubricating and hydraulic fluid additives due to their inherent flame-retardant and lubricity properties [2]. The specific alkyl chain length of THP provides a unique viscosity profile and thermal stability, making it a candidate for high-temperature lubricants or fire-resistant hydraulic fluids where lower volatility is a key performance parameter.

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